1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
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Overview
Description
1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound It features a unique structure that combines multiple rings, including a cyclopentane, thiophene, triazole, and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves the construction of the triazolo[4,3-a]pyrimidine core followed by the introduction of the cyclopentane and thiophene rings. Common synthetic routes include:
Cyclization Reactions: Starting from 2-aminopyridines and nitriles, oxidative cyclization can be employed using oxidizers such as NaOCl, Pb(OAc)4, or MnO2.
Catalytic Oxidation: Using air oxygen and catalysts like CuBr/1,10-phenanthroline.
Substitution Reactions: Introducing substituents like methyl groups through reactions with appropriate alkylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This could include continuous flow synthesis, use of automated reactors, and stringent control of reaction conditions to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like NaOCl or MnO2.
Reduction: Employing reducing agents such as NaBH4 or LiAlH4.
Substitution: Halogenation, alkylation, and acylation reactions using reagents like halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2.
Reducing Agents: NaBH4, LiAlH4.
Substituents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the compound .
Scientific Research Applications
1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug design, particularly in developing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the design of light-emitting materials for OLED devices.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyridines: These compounds share a similar triazole-pyridine core and are used in drug design and materials science.
Thieno[2,3-b]pyridines: Featuring a thiophene ring fused to a pyridine, these compounds are also of interest in medicinal chemistry.
Uniqueness
1-methyl-4-(2-methylphenyl)-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is unique due to its combination of multiple fused rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
381200-36-8 |
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Molecular Formula |
C18H16N4OS |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-methyl-7-(2-methylphenyl)-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-8-one |
InChI |
InChI=1S/C18H16N4OS/c1-10-6-3-4-8-13(10)22-16(23)15-12-7-5-9-14(12)24-17(15)21-11(2)19-20-18(21)22/h3-4,6,8H,5,7,9H2,1-2H3 |
InChI Key |
DPTORTYFWYZWBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N4C2=NN=C4C)SC5=C3CCC5 |
Origin of Product |
United States |
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